2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2-Fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to an acetamide moiety, which is further linked to a tetrahydropyrazolo[1,5-a]pyridine ring system.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound interacts with the HBV core protein by acting as a core protein allosteric modulator (CpAM) . This interaction effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, the compound disrupts the normal functioning of the virus, thereby inhibiting its replication .
Pharmacokinetics
It is noted that the compound can inhibit hbv dna viral load when orally administered in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication. This is evidenced by the reduction in HBV DNA viral load in an HBV AAV mouse model following oral administration of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and hydrazines
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored in the context of enzyme inhibition or receptor binding studies.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a reagent in chemical synthesis processes.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: This compound differs by the position of the fluorine atom on the phenyl ring.
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of the fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTRQXREONPKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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